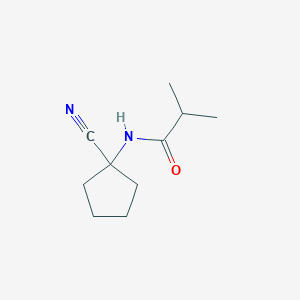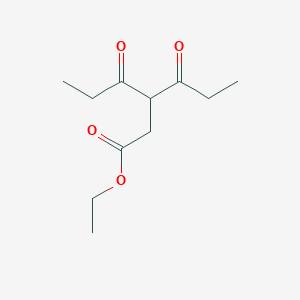
Ethyl 4-oxo-3-propanoylhexanoate
Descripción general
Descripción
Ethyl 4-oxo-3-propanoylhexanoate is a chemical compound with the CAS Number: 70597-95-4 . It has a molecular weight of 214.26 and its molecular formula is C11H18O4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18O4/c1-4-9(12)8(10(13)5-2)7-11(14)15-6-3/h8H,4-7H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, density, and solubility were not found in the available resources.
Aplicaciones Científicas De Investigación
Lewis Acid Catalysis in Organic Synthesis
One study demonstrated the use of Iron(III) 2-ethylhexanoate as a novel, mild Lewis acid catalyst for the stereoselective Diels–Alder reaction, highlighting its potential in organic synthesis (Gorman & Tomlinson, 1998).
Versatile Intermediate for Trifluoromethyl Heterocycles
Research has explored the versatility of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a range of trifluoromethyl heterocycles, indicating its importance in medicinal chemistry and materials science (Honey, Pasceri, Lewis, & Moody, 2012).
Plasticizer Synthesis from 2-Ethylhexanol By-Products
Another study focused on producing a benzoate plasticizer for polyvinyl chloride using a by-product of 2-ethylhexanol distillation, which contains ethyl 4-oxo-3-propanoylhexanoate derivatives. This research underscores the potential for recycling industrial by-products into valuable chemical agents (Maydanova, Lakeev, Ishalina, & Nikitina, 2020).
Environmental Impact and Biodegradation
The environmental fate and aquatic effects of related oxo-process chemicals have been assessed, showing that these compounds are readily biodegradable and pose low concern to aquatic life, which is essential for evaluating the environmental safety of chemical processes and products (Staples, 2001).
Metabolism and Biodegradation Studies
The metabolism of 2-ethylhexanoic acid, a related compound, was studied in humans, with findings indicating the major urinary metabolite to be 3-oxo-2-ethylhexanoic acid, showcasing the body's ability to metabolize and eliminate such compounds (Stingel, Feldmeier, Richling, Kempf, Elss, Labib, & Schreier, 2007).
Safety and Hazards
The safety information available indicates that Ethyl 4-oxo-3-propanoylhexanoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
ethyl 4-oxo-3-propanoylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-9(12)8(10(13)5-2)7-11(14)15-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZRNLYTRZUUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(CC(=O)OCC)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

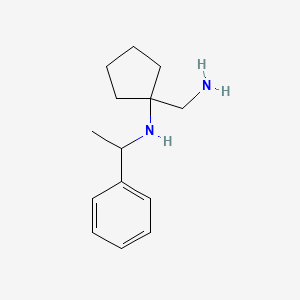

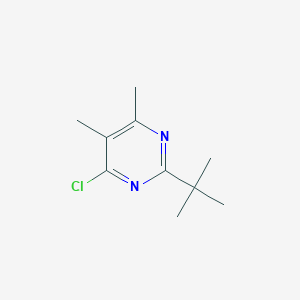
![3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride](/img/structure/B1522792.png)
![N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1522794.png)
![5-Bromofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522796.png)
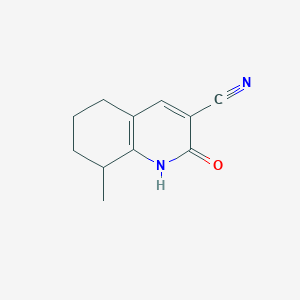
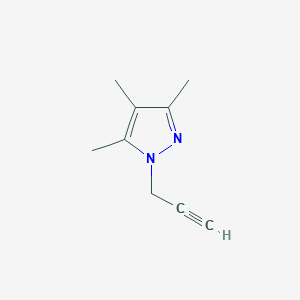
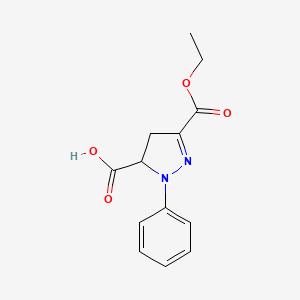
![N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B1522801.png)
![2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522803.png)
![2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1522804.png)

